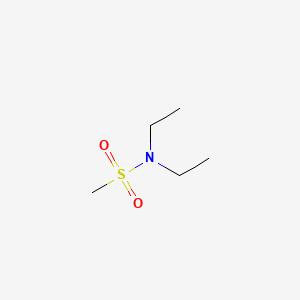
Lithium ionophore IV
描述
Lithium ionophore IV is a chemical species known for its ability to selectively bind lithium ions. This compound is particularly significant in the field of ion-selective electrodes, where it is used to detect and measure lithium ions in various samples. Lithium ionophores are lipophilic, meaning they can combine with lipids and are fat-soluble, which enhances their ability to interact with cell membranes and other lipid-containing structures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium ionophore IV involves the formation of macrocyclic trinuclear complexes. These complexes are typically composed of methoxy-substituted arene ruthenium units bridged by 2,3-pyridinediolate. The reaction conditions often include the use of dichloromethane as a solvent and temperatures around 25°C. The synthesis process involves the careful control of reaction parameters to ensure the selective formation of the desired lithium ionophore .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The industrial methods also incorporate rigorous quality control measures to ensure the consistency and reliability of the produced ionophore .
化学反应分析
Types of Reactions
Lithium ionophore IV primarily undergoes complexation reactions, where it forms stable complexes with lithium ions. These reactions are highly selective, allowing the ionophore to distinguish lithium ions from other similar ions such as sodium and potassium .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include lithium salts (e.g., lithium chloride or lithium picrate) and organic solvents like dichloromethane. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the ionophore .
Major Products
The major products of the reactions involving this compound are the lithium-ion complexes. These complexes are highly stable and can be used in various analytical applications to detect and measure lithium ions in different samples .
科学研究应用
Lithium ionophore IV has a wide range of scientific research applications:
作用机制
The mechanism of action of lithium ionophore IV involves the selective binding of lithium ions through complexation. The ionophore has a high affinity for lithium ions, allowing it to form stable complexes even in the presence of other competing ions. This selectivity is achieved through the specific arrangement of donor atoms in the ionophore, which creates a binding site that is highly complementary to the size and charge of lithium ions .
相似化合物的比较
Similar Compounds
Lithium ionophore VIII: Another lithium-selective ionophore with similar applications in ion-selective electrodes.
Sodium ionophore X: A sodium-selective ionophore used for the detection of sodium ions.
Potassium ionophore III: A potassium-selective ionophore used for the detection of potassium ions.
Uniqueness
Lithium ionophore IV is unique in its high selectivity for lithium ions over other alkali metal ions. This selectivity makes it particularly valuable in applications where accurate detection and measurement of lithium ions are critical. The specific molecular structure of this compound, with its methoxy-substituted arene ruthenium units and 2,3-pyridinediolate bridges, contributes to its exceptional performance in lithium ion detection .
属性
IUPAC Name |
N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCBDWXPBIVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339711 | |
| Record name | Lithium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108083-23-4 | |
| Record name | Lithium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108083-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















